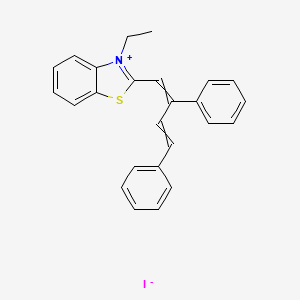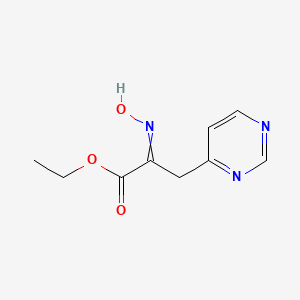
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring, a butadiene moiety, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2,4-diphenylbutadiene with 3-ethylbenzothiazolium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to bind to specific sites on enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-methyl-1,3-benzothiazol-3-ium iodide
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
Uniqueness
Compared to similar compounds, 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups and its iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90328-30-6 |
|---|---|
Formule moléculaire |
C25H22INS |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
2-(2,4-diphenylbuta-1,3-dienyl)-3-ethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C25H22NS.HI/c1-2-26-23-15-9-10-16-24(23)27-25(26)19-22(21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20;/h3-19H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
AKMIEOXBWOZUSW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C=CC3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)


